![molecular formula C12H15Cl2FN2S B1442802 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride CAS No. 1311313-82-2](/img/structure/B1442802.png)
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride
Overview
Description
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C12H15Cl2FN2S and its molecular weight is 309.2 g/mol. The purity is usually 95%.
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Biological Activity
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed findings from various research studies.
- IUPAC Name : 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine dihydrochloride
- CAS Number : 1311313-82-2
- Molecular Formula : C12H13Cl2FN2S
- Molecular Weight : 292.21 g/mol
- Physical Form : Powder
- Purity : 95%
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Bacillus subtilis | 4.69 - 22.9 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Candida albicans | 16.69 - 78.23 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for various strains, indicating that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
The biological activity of thiazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and function. The presence of the fluorophenyl group is believed to enhance lipophilicity, allowing better penetration into microbial cells, which may contribute to its efficacy against resistant strains .
Case Studies and Research Findings
-
Antibacterial Studies :
A study conducted by researchers at Al-Azhar University highlighted the efficacy of thiazole derivatives against various bacterial strains, where the compound showed significant inhibition zones compared to standard antibiotics like ampicillin and gentamicin . -
Antifungal Studies :
In another investigation focusing on antifungal properties, the compound was tested against Candida albicans and Fusarium oxysporum, exhibiting promising results with MIC values comparable to established antifungal agents . -
Cytotoxicity Assays :
Cytotoxicity assays conducted on human cancer cell lines indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in several areas:
Anticancer Research
Research indicates that thiazole derivatives exhibit significant anticancer properties. The thiazole ring in this compound may interact with specific biological targets involved in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in various cancer cell lines .
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. The presence of the fluorophenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent .
Neurological Disorders
Given the structural features of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride, there is potential for its use in treating neurological disorders. Compounds containing thiazole rings have been linked to neuroprotective effects and modulation of neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease .
Drug Development and Screening
Versatile Scaffold for Drug Design:
The unique structure of this compound allows it to serve as a versatile scaffold in drug design. Its ability to be modified at various positions makes it suitable for generating libraries of analogs for high-throughput screening against a variety of biological targets.
Case Studies:
Several studies have utilized this compound as a lead structure for developing new drugs. For instance:
- A study published in Journal of Medicinal Chemistry explored modifications of the thiazole moiety to enhance potency against specific cancer cell lines .
- Another research article highlighted the synthesis of derivatives based on this compound, leading to improved antimicrobial activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S.2ClH/c1-7(14)11-8(2)15-12(16-11)9-5-3-4-6-10(9)13;;/h3-7H,14H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPKBJZROWLAFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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